スフィンガニン-C17-1-リン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

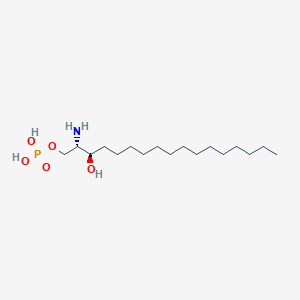

Sphinganine-C17-1-phosphate can be synthesized from D-erythro-sphingosine or DL-erythro-sphinganine. The phosphate group is introduced via phosphoramidite chemistry, resulting in the phosphorylated sphingoid bases in a three-step process with overall yields of 32-39% (Boumendjel & Miller, 1994).

Molecular Structure Analysis

The molecular structure of sphinganine-C17-1-phosphate is characterized by the presence of a long-chain base phosphate, which is a distinguishing feature of sphingolipids. This structure plays a pivotal role in its function as a signaling molecule within cells, affecting cell survival, proliferation, and migration.

Chemical Reactions and Properties

Sphinganine-C17-1-phosphate participates in various biochemical reactions, including its conversion by sphingosine-1-phosphate lyase (SGPL1) into phosphoethanolamine and a fatty aldehyde. This conversion is essential for the catabolism of sphingolipids (Reina et al., 2012).

科学的研究の応用

スフィンゴ脂質代謝

スフィンガニン-C17-1-リン酸は、スフィンゴ脂質の一種であり、多くの細胞タイプの細胞膜の構成に不可欠な特殊な脂質グループです {svg_1}. これらの脂質の生合成と異化作用は、小規模および大規模の身体機能において不可欠な役割を果たします {svg_2}.

細胞シグナル伝達

スフィンゴ脂質には、スフィンガニン-C17-1-リン酸が含まれ、強力なシグナル伝達およびメッセンジャー分子として同定されています {svg_3}. それらは、さまざまな複雑な代謝経路に関与し、細胞増殖、死、移動、および浸潤に関与しています {svg_4}.

炎症

スフィンゴ脂質は、炎症プロセスに関与しています {svg_5}. スフィンゴ脂質の恒常性の乱れは、炎症性疾患につながる可能性があります {svg_6}.

中枢神経系の発達

スフィンゴ脂質は、主に神経系に局在しています {svg_7}. それらは、中枢神経系の発達において重要な役割を果たします {svg_8}.

治療標的

スフィンゴ脂質には、スフィンガニン-C17-1-リン酸が含まれ、いくつかの病態の治療標的として利用されています {svg_9}. それらは、医学および生物科学のいくつかの研究分野の焦点となっています {svg_10}.

質量分析法

スフィンガニン-C17-1-リン酸は、質量分析法におけるスフィンゴ脂質の定量のための内部標準として使用されてきました {svg_11}.

作用機序

Target of Action

Sphinganine-C17-1-phosphate primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a key molecule with a variety of bioactive activities, including involvement in cancer cell proliferation, invasion, and metastasis . It also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system .

Mode of Action

Exogenous sphinganine-C17-1-phosphate activates S1P1 . This activation leads to a series of intracellular events that result in various changes in the cell. For instance, sphinganine-C17-1-phosphate, mainly produced by SphK2 in mitochondria, binds to prohibitin 2, which plays an important role in regulating cytochrome-c oxidase assembly and mitochondrial respiration .

Biochemical Pathways

Sphinganine-C17-1-phosphate is involved in intricate metabolic pathways. The 18-carbon amino alcohol, sphingosine, is produced through the salvage pathway, following the breakdown of ceramide, whereas sphinganine is synthesized in the de novo biosynthesis pathway . Sphinganine (SPH d18:1 and SPH d18:0) are phosphorylated by the action of various kinases .

Pharmacokinetics

It’s known that sphingosine-1-phosphate requires designated binding partners, like transporters and carriers, to move around along the circulation .

Result of Action

The activation of S1P1 by sphinganine-C17-1-phosphate exhibits protective effects against hepatic and renal ischemia and reperfusion (IR) . It has also been shown to have antifibrotic effects in scleroderma fibroblasts through normalization of PTEN protein levels, collagen and matrix metalloproteinase-1 (MMP-1) expression, and Smad3 phosphorylation .

Action Environment

The action of sphinganine-C17-1-phosphate can be influenced by various environmental factors. For instance, the balance among the different sphingolipids is important for directing immune responses, regardless of whether they originate as intra- or extracellular immune events . Moreover, disease-specific alterations in sphingolipids and related enzymes can be prognostic markers of human disease progression .

将来の方向性

特性

IUPAC Name |

[(2S,3R)-2-amino-3-hydroxyheptadecyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474923-29-0 |

Source

|

| Record name | (2S,3R)-2-Amino-3-hydroxyheptadecyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474923-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)